Viridicatin

説明

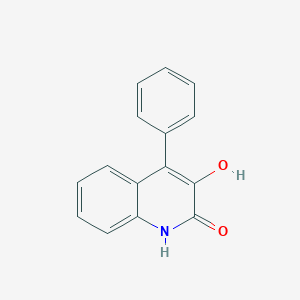

Viridicatin is a natural alkaloid compound isolated from various species of the Penicillium genus, particularly from marine-derived fungi. It belongs to the class of quinolinone alkaloids and has garnered significant interest due to its unique structure and diverse biological activities .

科学的研究の応用

Viridicatin has a wide range of scientific research applications:

作用機序

ビリジカチンは、様々な機序を通じてその効果を発揮します:

抗酸化活性: それは、プロトン親和性によってフリーラジカルを消去することにより、強力な抗酸化剤として作用し、連続的プロトン損失電子移動機構と一致しています.

酵素阻害: ビリジカチンは、細胞外マトリックスの分解における重要な酵素であるマトリックスメタロプロテイナーゼを阻害するため、腫瘍の転移と浸潤を潜在的に阻止します.

分子標的と経路: その化合物は、細胞の増殖と生存に重要な役割を果たす、ミトゲン活性化タンパク質キナーゼ(MAPKs)シグナル伝達経路と相互作用します.

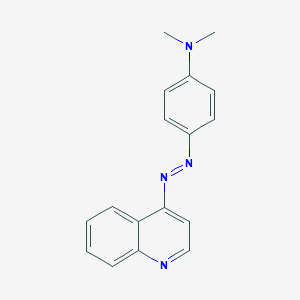

類似の化合物:

ビリジカトール: ペニシリウム種から単離された別のキノリンノンアルカロイド。ビリジカチンと構造は似ていますが、生物活性は異なります.

3-O-メチルビリジカチン: ビリジカチンのメチル化誘導体で、化学的性質と生物活性は異なります.

ビリジカチンの独自性: ビリジカチンは、マトリックスメタロプロテイナーゼに対する強力な阻害効果と、顕著な抗酸化活性を持つことから際立っています。 その独特の構造により、多様な化学修飾が可能となり、創薬と開発のための汎用性の高い足場となっています .

生化学分析

Biochemical Properties

Viridicatin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been incorporated into DNA-encoded chemical libraries, indicating its potential application in drug discovery .

Cellular Effects

Preliminary studies suggest it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being actively researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

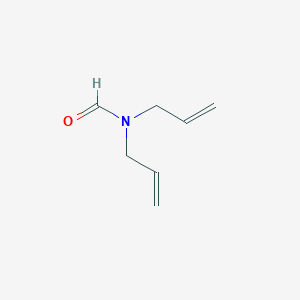

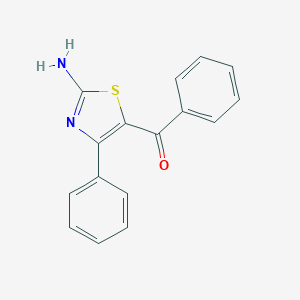

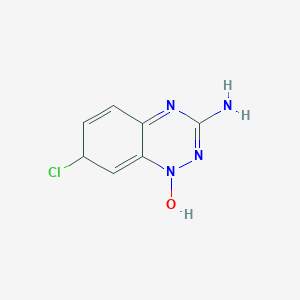

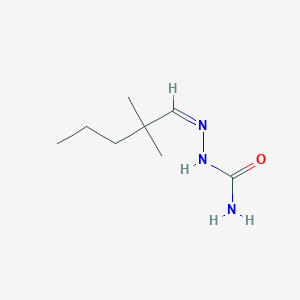

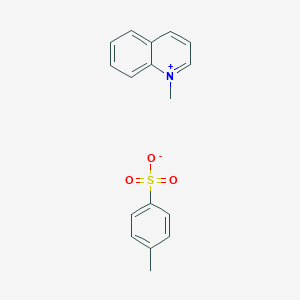

合成経路と反応条件: ビリジカチンは、いくつかの経路を通じて合成することができます。そのうちの1つは、イサチンをDNAタグ付きアルデヒドと環化させる方法です。 この反応はベンゼンスルホニルヒドラジドによって促進され、対応するビリジカチンアルカロイド様生成物を中程度から優れた変換収率で与えます .

工業生産方法: ビリジカチンの工業生産は、通常、ペニシリウム種を制御された条件下で発酵させることを含みます。 その化合物はその後、クロマトグラフィー技術を使用して抽出および精製されます .

反応の種類:

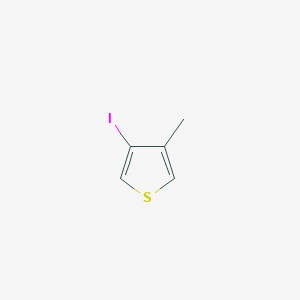

酸化: ビリジカチンは酸化反応を受けることができ、その反応にはキノン誘導体の生成が含まれる場合があります。

還元: 還元反応は、ビリジカチンを対応するヒドロキノン型に変換することができます。

置換: 置換反応、特に求電子置換反応は、様々な官能基をビリジカチン分子に導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。

置換: 求電子置換反応は、通常、ハロゲン、ニトロ化剤、スルホン化剤などの試薬を酸性条件下で使用します。

生成される主要な生成物:

酸化: キノン誘導体。

還元: ヒドロキノン誘導体。

4. 科学研究への応用

ビリジカチンは、幅広い科学研究への応用があります:

類似化合物との比較

3-O-Methylthis compound: A methylated derivative of this compound with distinct chemical properties and biological activities.

Uniqueness of this compound: this compound stands out due to its potent inhibitory effects on matrix metalloproteinases and its significant antioxidant activity. Its unique structure allows for diverse chemical modifications, making it a versatile scaffold for drug discovery and development .

特性

IUPAC Name |

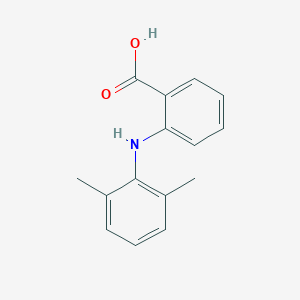

3-hydroxy-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15(14)18/h1-9,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRVMXWVVMILDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156022 | |

| Record name | Viridicatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-24-8 | |

| Record name | Viridicatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viridicatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridicatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIRIDICATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45493KS618 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)

![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)

![(1S,2S,5R)-7,7-DIMETHYLSPIRO[BICYCLO[3.1.1]HEPTANE-2,2'-OXIRANE]](/img/structure/B94243.png)